molecular formula C5H9NS2 B1304017 2-(methylsulfanyl)-5,6-dihydro-4H-1,3-thiazine CAS No. 58842-19-6

2-(methylsulfanyl)-5,6-dihydro-4H-1,3-thiazine

Cat. No. B1304017
CAS RN: 58842-19-6
M. Wt: 147.3 g/mol
InChI Key: FLLBHYISJYFGJV-UHFFFAOYSA-N
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Description

The compound 2-(methylsulfanyl)-5,6-dihydro-4H-1,3-thiazine is a derivative of thiazine, which is a heterocyclic compound containing sulfur and nitrogen atoms within a six-membered ring structure. This particular derivative is characterized by the presence of a methylsulfanyl group attached to the second carbon of the ring.

Synthesis Analysis

The synthesis of related thiazine derivatives has been explored in the literature. For instance, aldehydes and ketones have been converted into 2-methylsulfinyl-5,6-dihydro-4H-1,3,4-thiadiazines through a sequence involving the formation of N-alkylidene-N'-bis(alkylthio)methylenehydrazines, followed by base-induced ring closure and mCPBA oxidation. A Pummerer-type ring fission can then be performed to yield α,β-unsaturated esters and ketones .

Molecular Structure Analysis

The molecular structure of thiazine derivatives is characterized by a six-membered ring containing nitrogen and sulfur atoms. The presence of the methylsulfanyl group in the 2-position is a significant feature that influences the reactivity and properties of the molecule. The structure of these compounds has been confirmed using various spectroscopic methods, including 1H and 13C NMR, IR, and UV spectra .

Chemical Reactions Analysis

Thiazine derivatives undergo a variety of chemical reactions. For example, 2-aryl-4-sulfanyl-6H-1,3-thiazin-6-ones react with sodium sulfide to form sodium salts and bis(thiazinyl) sulfides. These compounds can be further methylated to yield methylsulfanyl derivatives. Additionally, reactions with ammonia, amines, and difunctional N-centered nucleophiles can lead to the cleavage of the C6-S bond in the thiazine ring and subsequent recyclization to form pyrimidines and diazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazine derivatives are influenced by their tautomeric forms and ionization states. In the crystalline state and in solution, 2-aryl-4-sulfanyl-6H-1,3-thiazin-6-ones exist preferentially as 4-sulfanyl-6-oxo tautomers. They exhibit almost complete ionization in neutral aqueous, alcoholic, and aqueous-alcoholic media, with a pKa value of 4.3. This ionization behavior is crucial for understanding the solubility and reactivity of these compounds in different environments .

Scientific Research Applications

Mediated Oxidative Cyclization

The compound has been utilized in mediated oxidative cyclization processes. For instance, derivatives of 2-(phenylmethylidene)hydrazinecarboximidothioic acid reacted with iron(III) chloride to synthesize various derivatives including 5,6-dihydrothiazolo[2,3-c]-1,2,4-triazole derivatives. This highlights its role in complex chemical syntheses involving oxidative cyclization reactions (Ali et al., 1997).

Formation of Thiazine Derivatives

Another application is observed in the formation of thiazine derivatives. For example, the reaction of certain compounds with HCl or TsOH led to the formation of methyl 5,6-dihydro-4,6-dimethyl-2-phenyl-1,3(4H)-thiazine-4-carboxylate. This process showcases its utility in synthesizing specific thiazine derivatives (Jenny & Heimgartner, 1989).

Sulfenocyclization

The compound plays a role in sulfenocyclization processes. A method described for the formation of cyclic sulfenylated products like 5,6-dihydro-4H-1,3-thiazines uses arylsulfenyl chloride and ethyldiisopropylamine. This method is significant for generating cyclic sulfenylated products through internal nucleophilic displacement (El-Samii, 1995).

Synthesis of Thiazine Derivatives

The compound is involved in the synthesis of various thiazine derivatives. For example, 2-methylthio-4H-1,3-thiazines were synthesized by cyclizing certain dithiocarbamates in sulfuric acid. This process demonstrates the compound's role in the regiospecific synthesis of thiazines (Fisyuk & Unkovskii, 1992).

Other Applications

Other research applications include its use in:

  • Novel synthesis methods, for instance, employing Pummerer-Type ring fission of certain thiazine derivatives (Shimada et al., 1996).
  • The study of chemical reactions such as acid-catalyzed cyclization of N-3-hydroxyalkyldithiocarbamates (Fisyuk, 1994).
  • Exploring antimicrobial properties in synthesized thiazine derivatives (Koketsu et al., 2002).

Safety And Hazards

This includes information on the compound’s toxicity, flammability, and environmental impact. It may also include precautions for handling and storage .

properties

IUPAC Name

2-methylsulfanyl-5,6-dihydro-4H-1,3-thiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NS2/c1-7-5-6-3-2-4-8-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLBHYISJYFGJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NCCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381924
Record name 2-(methylsulfanyl)-5,6-dihydro-4H-1,3-thiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methylsulfanyl)-5,6-dihydro-4H-1,3-thiazine

CAS RN

58842-19-6
Record name 2-(methylsulfanyl)-5,6-dihydro-4H-1,3-thiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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